molecular formula C10H11NO2 B1212476 3,5-Diacetylaniline CAS No. 87533-49-1

3,5-Diacetylaniline

Cat. No. B1212476
CAS RN: 87533-49-1
M. Wt: 177.2 g/mol
InChI Key: XUVYQFMQZZYSLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3,5-Diacetylaniline, such as 3,5-dimethylaniline, involves improved reaction steps including acylation, nitration, hydrolysis/deacetylation, diazotization/deamination, and reduction, leading to an efficient synthesis process with a high yield and purity (Chen Hong-bo, 2010).

Molecular Structure Analysis

The molecular structure of 3,5-Diacetylaniline and its derivatives is crucial for understanding their reactivity and properties. Structural analyses often involve X-ray crystallography and NMR spectroscopy to elucidate the arrangement of atoms and the stereochemistry of the molecule. These techniques provide insights into the conformational preferences of the compound and its potential interactions in complex chemical environments.

Chemical Reactions and Properties

3,5-Diacetylaniline undergoes various chemical reactions, including selective acetylation, which demonstrates its reactivity towards different functional groups. The compound's ability to participate in selective reactions makes it a versatile reagent in organic synthesis. For instance, selective acetylation of less hindered amino groups has been described, showcasing the compound's utility in synthetic chemistry (Y. Murakami et al., 1997).

Scientific Research Applications

1. Cellular and Molecular Toxicity Studies

Chao et al. (2015) conducted research on the protective effects of ascorbic acid against the genetic and epigenetic alterations induced by 3,5-dimethylaminophenol (3,5-DMAP), a metabolite of 3,5-dimethylaniline, in AA8 cells. This study highlighted the cytotoxicity and DNA damage caused by 3,5-DMAP and the protective role of ascorbic acid against these effects (Chao et al., 2015).

2. Reactive Oxygen Species Production and Molecular Toxicity

In 2014, Chao et al. reported on the intracellular generation of reactive oxygen species (ROS) by 3,5-DMAP. This study demonstrated that 3,5-DMAP exposure in Chinese hamster ovary cells leads to ROS production, causing cytotoxicity and apoptosis. The study provided insights into the progression of alkylaniline-induced toxicity (Chao et al., 2014).

3. Genotoxicity and Mutagenicity Research

Research by Chao et al. (2012) explored the genotoxicity of 3,5-dimethylaniline and its derivatives in mammalian cells. This study focused on how these compounds induce mutations and produce ROS, contributing to their mutagenic action. The study's findings are crucial for understanding the mutagenic mechanism of alkylanilines (Chao et al., 2012).

4. Synthesis Improvement Studies

Chen Hong-bo (2010) reported an improved process for synthesizing 3,5-dimethylaniline from 2,4-dimethylaniline. This research contributes to the field of chemical synthesis by optimizing the reaction steps and increasing the overall yield and purity of the product (Chen Hong-bo, 2010).

5. Neurodevelopmental Toxicity Studies

A 2019 study by Chao et al. investigated the effects of 3,5-DMA and its metabolites on fetal neurite growth and brain development. This research is significant for understanding the impact of 3,5-DMA on the nervous system, particularly in fetal development (Chao et al., 2019).

Safety and Hazards

  • Hazard Classifications : 3,5-Diacetylaniline is classified as:
    • Combustible and Acutely Toxic (Storage Class Code 6.1A) .

Mechanism of Action

Target of Action

It is known that many aniline derivatives interact with various enzymes and receptors in the body . These interactions can influence a wide range of biological processes, from cellular signaling to metabolic pathways. The specific targets and their roles would need to be determined through further experimental studies.

Mode of Action

The mode of action of 3,5-Diacetylaniline involves its interaction with its targets. Molecules such as 3,5-Diacetylaniline that bind to a receptor are called ligands . The binding can be specific and reversible or irreversible. A ligand may activate or inactivate a receptor; activation may increase or decrease a particular cell function . Each ligand may interact with multiple receptor subtypes

Biochemical Pathways

It is known that the regulation of metabolic pathways is a complex process involving multiple factors . Enzymes positioned at key points in metabolic pathways are ideal candidates for regulation, as their activity can affect the output of entire pathways . The exact pathways affected by 3,5-Diacetylaniline and their downstream effects would need to be determined through further experimental studies.

Pharmacokinetics

It is known that these properties play a crucial role in determining a compound’s bioavailability . The absorption, distribution, metabolism, and excretion of a compound can significantly influence its therapeutic efficacy and potential side effects

Result of Action

It is known that the action of a compound at the molecular and cellular level can have significant effects on cellular processes . These effects can include changes in cell proliferation, induction of apoptosis, suppression of autophagy, and changes in cellular signaling pathways . The specific molecular and cellular effects of 3,5-Diacetylaniline’s action would need to be determined through further experimental studies.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include nutrition, physical activity levels, family dynamics, and education . For example, the quality of the air one breathes, the level of noise pollution one is subjected to, and the amount of light one is exposed to all have an impact on a person’s ability to learn Similarly, these factors could potentially influence the action of 3,5-Diacetylaniline

properties

IUPAC Name

1-(3-acetyl-5-aminophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-6(12)8-3-9(7(2)13)5-10(11)4-8/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVYQFMQZZYSLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001007615
Record name 1,1'-(5-Amino-1,3-phenylene)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001007615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diacetylaniline

CAS RN

87533-49-1, 87933-49-1
Record name Ethanone, 1,1'-(5-amino-1,3-phenylene)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087533491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cni H1894
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087933491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-(5-Amino-1,3-phenylene)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001007615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of tin (II) chloride dihydrate (32.87 grams) in concentrated hydrochloric acid (93 mL) at 50° C. was added 3,5-diacetylnitrobenzene (7.54 grams). The heat was removed immediately and an exotherm occurred. The mixture was stirred for 5 minutes, cooled with an ice bath, and neutralized with saturated potassium carbonate solution. The aqueous phase was extracted with several portions of ethyl acetate, dried over anhydrous sodium sulfate and concentrated in vacuo to afford 3.01 grams of the title compound. 1H NMR δ 7.77 (s, 1), 7.48 (s, 2), 5.16 (br s, 2), 2.55 (s, 6).
Quantity
32.87 g
Type
reactant
Reaction Step One
Quantity
7.54 g
Type
reactant
Reaction Step One
Quantity
93 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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